molecular formula C15H22N8O B6534164 N-cyclopropyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide CAS No. 1058387-63-5

N-cyclopropyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide

Cat. No.: B6534164
CAS No.: 1058387-63-5
M. Wt: 330.39 g/mol
InChI Key: RNWCLQBLVPTKMZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine ring and an N-cyclopropyl acetamide group. This structure combines a nitrogen-rich bicyclic system with a conformationally constrained cyclopropyl substituent, which may enhance metabolic stability and target binding specificity.

Properties

IUPAC Name

N-cyclopropyl-2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N8O/c1-2-23-15-13(19-20-23)14(16-10-17-15)22-7-5-21(6-8-22)9-12(24)18-11-3-4-11/h10-11H,2-9H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWCLQBLVPTKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4CC4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]acetamide

This compound (C₂₀H₂₄N₈O₂, MW 408.47) shares the triazolo[4,5-d]pyrimidine core and piperazine-acetamide backbone with the target compound but differs in the acetamide substituent (4-acetylphenyl vs. cyclopropyl). The 4-acetylphenyl group introduces aromaticity and hydrogen-bonding capacity, which may enhance target affinity but reduce metabolic stability due to oxidative susceptibility.

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives

Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (e.g., derivatives 6 and 8 from ) feature fused pyrazole-triazole-pyrimidine systems. While these lack the piperazine-acetamide side chain, their triazolo-pyrimidine cores exhibit isomerization-dependent activity. For instance, isomerization of 7 to 6 under acidic conditions alters electronic properties, suggesting that the target compound’s triazolo[4,5-d] configuration may confer distinct reactivity or binding modes compared to pyrazolo-triazolo hybrids .

Functional Group Variations

Substituent Effects on Pharmacokinetics

Compound Name Molecular Formula Molecular Weight Substituent on Acetamide Key Inferred Properties
Target Compound C₁₇H₂₄N₈O¹ 380.43 Cyclopropyl High rigidity, moderate lipophilicity
N-(4-Acetylphenyl) analog () C₂₀H₂₄N₈O₂ 408.47 4-Acetylphenyl Aromaticity, higher polar surface area

The cyclopropyl group reduces molecular weight and polar surface area compared to the 4-acetylphenyl analog, favoring blood-brain barrier penetration. However, the acetylphenyl group may improve solubility in aqueous media due to hydrogen-bonding capacity .

Piperazine Linker Role

Both compounds retain the piperazine moiety, which enhances solubility via protonation at physiological pH. This feature is critical for bioavailability in compounds targeting intracellular enzymes or receptors .

Research Findings and Implications

  • Metabolic Stability : The cyclopropyl group in the target compound likely reduces CYP450-mediated oxidation compared to the 4-acetylphenyl analog, as saturated rings are less prone to metabolic attack .
  • Isomerization Effects : highlights that triazolo-pyrimidine isomerization (e.g., 76 ) can alter bioactivity. The target compound’s [4,5-d] triazolo configuration may avoid such instability, ensuring consistent target engagement .
  • Binding Affinity : The 4-acetylphenyl group’s aromaticity could enhance π-π stacking with hydrophobic kinase pockets, whereas the cyclopropyl group’s steric bulk might favor allosteric binding sites .

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